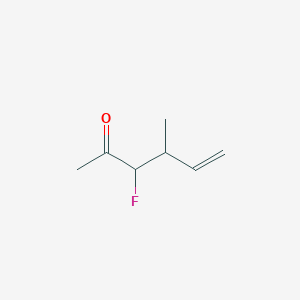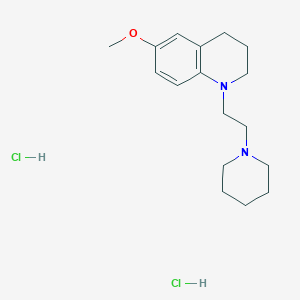
Cyclo(δAla-L-Val)
Vue d'ensemble
Description
Cyclo(DeltaAla-L-Val) is a 2,5-diketopiperazine where the substituents are methylidene and (S)-isopropyl at positions 3 and 6 respectively. It has a role as a metabolite.
Cyclo(deltaAla-L-Val) is a natural product found in Trypanosoma brucei with data available.
Applications De Recherche Scientifique
Cyclo(deltaAla-L-Val) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study diketopiperazine chemistry and its reactivity[][1].
Biology: The compound plays a role in bacterial quorum sensing, influencing bacterial behavior and communication[][1].
Medicine: Research has shown that Cyclo(deltaAla-L-Val) can inhibit the interaction of kinases Ras and Raf-1, which are involved in cell signaling pathways[][1].
Industry: It is used in the development of biosensors and as a potential antimicrobial agent[][1].
Mécanisme D'action
Target of Action
Cyclo(deltaAla-L-Val) is a diketopiperazine formed by the fusion of Δ-alanine and valine . It is reported as a secondary metabolite of fungi and bacteria . The primary targets of Cyclo(deltaAla-L-Val) are N-acylhomoserine lactones (AHLs) in Pseudomonas aeruginosa . AHLs are signal molecules in the quorum-sensing systems of Gram-negative bacteria, playing a crucial role in regulating bacterial population density .
Mode of Action
Cyclo(deltaAla-L-Val) interacts with its targets by activating AHLs . It is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .
Biochemical Pathways
The biochemical pathways affected by Cyclo(deltaAla-L-Val) are primarily related to bacterial quorum sensing. By interacting with AHLs and other LuxR-based systems, it can influence the communication and coordination within bacterial populations
Result of Action
Cyclo(deltaAla-L-Val) has been shown to reduce S. liquefaciens colony expansion by 21%, indicating inhibition of swarming motility . It also inhibits the interaction of the kinases Ras and Raf-1 in a yeast two-hybrid assay in a concentration-dependent manner . These results suggest that Cyclo(deltaAla-L-Val) can influence both bacterial and yeast cellular processes.
Action Environment
The environment can significantly influence the action, efficacy, and stability of Cyclo(deltaAla-L-Val). Factors such as pH, temperature, and the presence of other compounds can affect its solubility and therefore its bioavailability . .
Analyse Biochimique
Biochemical Properties
Cyclo(deltaAla-L-Val) plays a significant role in biochemical reactions. It activates a LuxR-based N-acylhomoserine lactone (AHL) E. coli biosensor and blocks activation of the biosensor by the quorum sensing signal molecule N-(β-ketocaproyl)-L-homoserine lactone .
Cellular Effects
Cyclo(deltaAla-L-Val) has been observed to influence various types of cells and cellular processes. For instance, it reduces S. liquefaciens colony expansion by 21%, indicating inhibition of swarming motility
Molecular Mechanism
It is known to inhibit the interaction of the kinases Ras and Raf-1 in a yeast two-hybrid assay in a concentration-dependent manner
Metabolic Pathways
It is recognized as a metabolite , suggesting it is an intermediate or product resulting from metabolism
Analyse Des Réactions Chimiques
Cyclo(deltaAla-L-Val) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common reagents and conditions used in these reactions include organic solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Propriétés
IUPAC Name |
(6S)-3-methylidene-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYRGJUKSGFWQF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NC(=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332085 | |
| Record name | Cyclo(deltaAla-L-Val) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25516-00-1 | |
| Record name | Cyclo(deltaAla-L-Val) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)









![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
